Direct Evidence of Antibacterial Potency Against MDR S. aureus for a Scaffold Analog
While direct MIC data for methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is not publicly available, a closely related analog, the free acid 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, was evaluated as part of a series. The most potent compound from this series, 6'a, demonstrated high potency against a panel of multi-drug resistant S. aureus clinical isolates, irrespective of their resistance status. This provides a strong class-level inference for the derivative's potential. The methyl ester variant is a critical tool compound for probing the structure-activity relationship (SAR) of this scaffold. [1]
| Evidence Dimension | Antibacterial activity (MIC) against MDR S. aureus |
|---|---|
| Target Compound Data | Not available (Methyl ester prodrug/derivative of the tested free acid scaffold) |
| Comparator Or Baseline | Compound 6'a (active analog, 4-oxoquinazolin-3(4H)-yl)benzoic acid derivative): MIC = 0.25-0.5 µg/mL against S. aureus; Selectivity Index > 40 in Vero cells |
| Quantified Difference | Exact quantitative difference cannot be calculated without target compound data. The inference is that the target compound's core scaffold drives a >40-fold selectivity window between bacterial inhibition and mammalian cytotoxicity. |
| Conditions | In vitro broth microdilution assay against ESKAP pathogen panel and MDR S. aureus clinical isolates; Cytotoxicity evaluated in Vero cells. |
Why This Matters
This data demonstrates that the core quinazolinone benzoic acid scaffold can achieve potent, selective activity against priority pathogens like MRSA and VRSA, making the methyl ester a key synthetic intermediate or tool compound for programs targeting antimicrobial resistance.
- [1] Gatadi, S., Gour, J., Shukla, M., Kaul, G., Das, S., Dasgupta, A., ... & Nanduri, S. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 569-579. View Source
